molecular formula C11H12N2O2 B2585874 4-(2,6-dimethoxyphenyl)-1H-pyrazole CAS No. 1309142-82-2

4-(2,6-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B2585874
CAS No.: 1309142-82-2
M. Wt: 204.229
InChI Key: FQHVQKZDRCJPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,6-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-(2,6-Dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2,6-dimethoxyphenol
  • 2,6-Dimethoxyphenol
  • 2-Allylphenol
  • Sinapyl alcohol

Uniqueness

4-(2,6-Dimethoxyphenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the 2,6-dimethoxyphenyl groupFor instance, the pyrazole ring enhances its biological activity, while the 2,6-dimethoxyphenyl group provides additional sites for chemical modification .

Properties

IUPAC Name

4-(2,6-dimethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVQKZDRCJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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